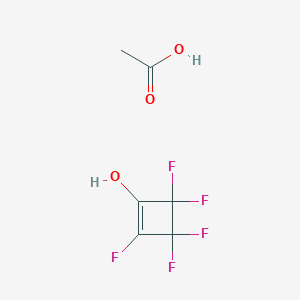
Acetic acid--2,3,3,4,4-pentafluorocyclobut-1-en-1-ol (1/1)
Description
Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol (1/1) is a unique compound characterized by the presence of both acetic acid and a highly fluorinated cyclobutene ring
Properties
CAS No. |
61996-29-0 |
|---|---|
Molecular Formula |
C6H5F5O3 |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
acetic acid;2,3,3,4,4-pentafluorocyclobuten-1-ol |
InChI |
InChI=1S/C4HF5O.C2H4O2/c5-1-2(10)4(8,9)3(1,6)7;1-2(3)4/h10H;1H3,(H,3,4) |
InChI Key |
ZMAUEEYNPFJUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1(=C(C(C1(F)F)(F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclobutene ring or the acetic acid moiety.
Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the cyclobutene ring.
Scientific Research Applications
Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol involves interactions with molecular targets through its acetic acid and fluorinated cyclobutene moieties. The acetic acid group can participate in hydrogen bonding and ionic interactions, while the fluorinated ring can engage in hydrophobic interactions and influence the compound’s overall stability and reactivity. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or material properties.
Comparison with Similar Compounds
Similar Compounds
2,3,3,4,4-Pentafluorocyclobut-1-en-1-ol: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Acetic acid: Does not contain the fluorinated cyclobutene ring, limiting its applications in fluorine chemistry.
Other Fluorinated Cyclobutenes: May have different substitution patterns, affecting their reactivity and applications.
Uniqueness
Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol is unique due to the combination of acetic acid and a highly fluorinated cyclobutene ring. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


